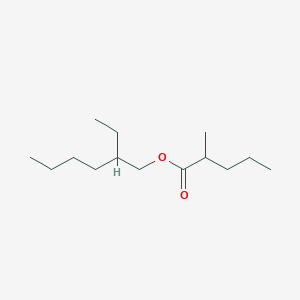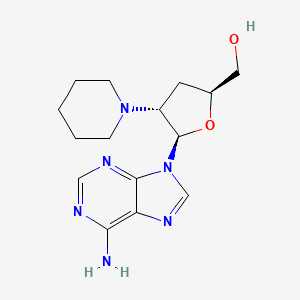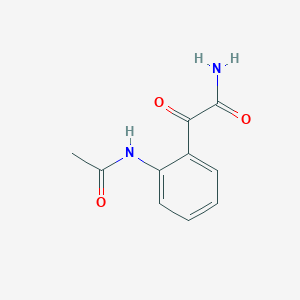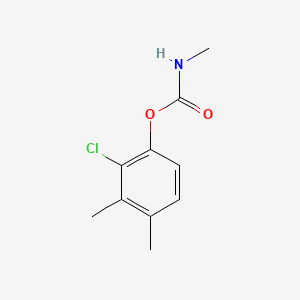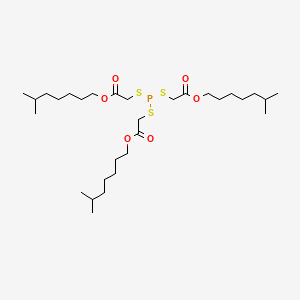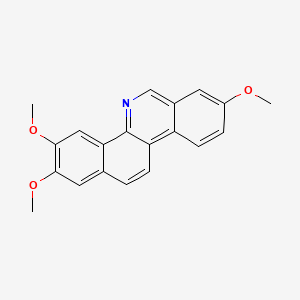
2,3,8-Trimethoxybenzo(c)phenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,8-Trimethoxybenzo©phenanthridine is a chemical compound with the molecular formula C20H17NO3. It belongs to the class of benzo[c]phenanthridine derivatives, which are known for their diverse biological activities. This compound contains a complex structure with multiple aromatic rings and methoxy groups, making it an interesting subject for chemical and biological research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8-Trimethoxybenzo©phenanthridine can be achieved through various methods. One common approach involves the intramolecular cyclization of diazo-tethered alkynes followed by intermolecular cyclization with nitriles. This method uses homogeneous gold catalysis to facilitate the formation of C-N and C-C bonds . Another method involves the I2-mediated sp3 C-H amination of aniline precursors, which provides a straightforward and efficient route to phenanthridine derivatives .
Industrial Production Methods
Industrial production of 2,3,8-Trimethoxybenzo©phenanthridine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. The use of homogeneous gold catalysis is preferred for its high efficiency and functional group compatibility .
化学反応の分析
Types of Reactions
2,3,8-Trimethoxybenzo©phenanthridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of methoxy groups and the aromatic nature of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2,3,8-Trimethoxybenzo©phenanthridine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield various reduced derivatives of the compound.
科学的研究の応用
2,3,8-Trimethoxybenzo©phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying aromatic chemistry.
Biology: The compound exhibits significant biological activities, including anticancer and antiviral properties.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 2,3,8-Trimethoxybenzo©phenanthridine involves its interaction with molecular targets such as topoisomerases. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The presence of methoxy groups enhances its binding affinity and specificity for these targets.
類似化合物との比較
2,3,8-Trimethoxybenzo©phenanthridine can be compared with other benzo[c]phenanthridine derivatives, such as nitidine and fagaronine. These compounds share a similar core structure but differ in their substituents and biological activities . For example:
Nitidine: Known for its potent anticancer and antiviral activities.
Fagaronine: Exhibits significant antitumor properties and is used as a reference compound in biological studies.
The uniqueness of 2,3,8-Trimethoxybenzo©phenanthridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar Compounds
- Nitidine
- Fagaronine
- Berberrubine
- Chelerythrine
These compounds, like 2,3,8-Trimethoxybenzo©phenanthridine, belong to the benzo[c]phenanthridine class and are known for their diverse biological activities .
特性
CAS番号 |
56517-15-8 |
|---|---|
分子式 |
C20H17NO3 |
分子量 |
319.4 g/mol |
IUPAC名 |
2,3,8-trimethoxybenzo[c]phenanthridine |
InChI |
InChI=1S/C20H17NO3/c1-22-14-5-7-15-13(8-14)11-21-20-16(15)6-4-12-9-18(23-2)19(24-3)10-17(12)20/h4-11H,1-3H3 |
InChIキー |
ODTIETJGJCIYGE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CN=C3C(=C2C=C1)C=CC4=CC(=C(C=C43)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


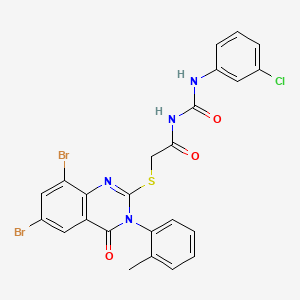
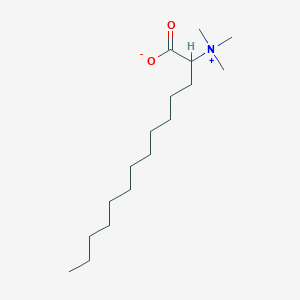
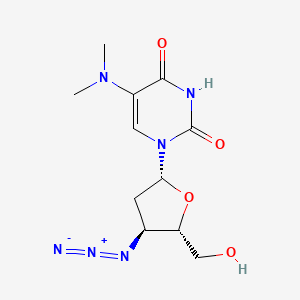
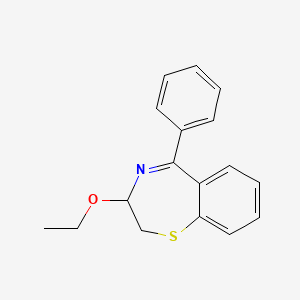

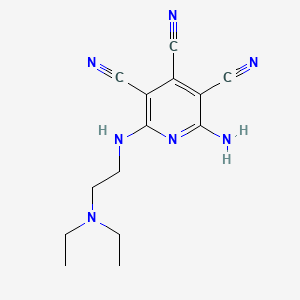
![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
